(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(o-tolyl)methanone
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the positions of these groups in the molecule.Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the imidazole ring can act as a nucleophile in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Scientific Research Applications
Synthetic Chemistry Applications
- Novel Reagents for Diazotransfer Reactions : The development of new diazotransfer reagents, such as imidazole-1-sulfonyl azide hydrochloride, enables efficient conversion of primary amines into azides and activated methylene substrates into diazo compounds. This reagent is highlighted for its ease of preparation, shelf stability, and applicability in large-scale syntheses from inexpensive materials, offering a convenient option for synthetic chemists in diazo-transfer reactions (Goddard-Borger & Stick, 2007).
Materials Science and Catalysis
Development of Sulfonated Polymers for Fuel Cell Applications : Research into sulfonated poly(ether ether ketone) (SPEEK) polymers demonstrates the utility of diazotization reactions in creating materials with high selectivity for direct methanol fuel cell applications. These materials, synthesized via copolymerization processes involving sulfonyl and carboxyl groups, show promising characteristics such as improved ion-exchange capacity, water uptake, and methanol permeability, critical for fuel cell efficiency (Li et al., 2009).
Acid Catalysts for Biodiesel Production : The use of acidic ionic liquids as catalysts in the esterification of fatty acids demonstrates the potential for improving biodiesel production processes. These catalysts, characterized by high acidity and efficient catalytic performance, facilitate the conversion of oleic acid into biodiesel under optimized conditions, showcasing a novel approach to enhancing biodiesel yield and process efficiency (Aghabarari et al., 2014).
Advanced Organic Synthesis
- Organocatalysis by Zwitterions : The study of imidazole-based zwitterionic salts as organocatalysts for the regioselective ring-opening of aziridines highlights the versatility of imidazole derivatives in promoting nucleophilic reactions. This research offers insights into developing new methodologies for organic synthesis, applicable to gram-scale production and showcasing the potential for imidazole compounds in catalysis (Ghosal et al., 2016).
Safety and Hazards
Future Directions
properties
IUPAC Name |
[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]-(2-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-13-5-2-3-6-14(13)16(21)19-7-4-8-20(10-9-19)24(22,23)15-11-17-12-18-15/h2-3,5-6,11-12H,4,7-10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIHVFJZPKHXLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCCN(CC2)S(=O)(=O)C3=CN=CN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(o-tolyl)methanone |
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